molecular formula C₂₀H₃₂O₄ B1142805 (10R)-Hepoxilin B3 CAS No. 89461-49-4

(10R)-Hepoxilin B3

Cat. No.: B1142805
CAS No.: 89461-49-4
M. Wt: 336.47
Attention: For research use only. Not for human or veterinary use.
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Description

(10R)-Hepoxilin B3 is a bioactive lipid derived from arachidonic acid. It belongs to the family of hepoxilins, which are known for their role in various physiological processes, including inflammation and cell signaling. Hepoxilins are characterized by their unique structure, which includes an epoxide group and multiple hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (10R)-Hepoxilin B3 typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, which introduce oxygen into specific positions of the arachidonic acid molecule, leading to the formation of the epoxide and hydroxyl groups characteristic of hepoxilins.

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis and the need for specific enzymes. advances in biotechnology and enzyme engineering may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions: (10R)-Hepoxilin B3 undergoes various chemical reactions, including:

    Oxidation: The epoxide group can be further oxidized to form dihydroxy derivatives.

    Reduction: The hydroxyl groups can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of esters or ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Acid chlorides or alkyl halides are commonly used in substitution reactions.

Major Products Formed:

    Dihydroxy derivatives: from oxidation.

    Alcohols: from reduction.

    Esters or ethers: from substitution reactions.

Scientific Research Applications

(10R)-Hepoxilin B3 has several scientific research applications, including:

    Chemistry: Used as a model compound to study lipid oxidation and epoxide chemistry.

    Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes such as inflammation and apoptosis.

    Medicine: Explored for its potential therapeutic effects in inflammatory diseases and its role in modulating immune responses.

Mechanism of Action

The mechanism of action of (10R)-Hepoxilin B3 involves its interaction with specific receptors and enzymes in the body. It is known to modulate the activity of ion channels and influence the production of other bioactive lipids. The compound exerts its effects through the activation of signaling pathways that regulate inflammation and cell survival.

Comparison with Similar Compounds

    (10S)-Hepoxilin B3: Another isomer of hepoxilin B3 with similar biological activities but different stereochemistry.

    Hepoxilin A3: A related compound with distinct structural features and biological functions.

    Leukotrienes: Bioactive lipids derived from arachidonic acid with roles in inflammation and immune responses.

Uniqueness: (10R)-Hepoxilin B3 is unique due to its specific stereochemistry and the presence of both epoxide and hydroxyl groups. This combination of structural features contributes to its distinct biological activities and its potential as a therapeutic agent.

Properties

CAS No.

89461-49-4

Molecular Formula

C₂₀H₃₂O₄

Molecular Weight

336.47

Synonyms

(5Z,8Z,10R)-10-Hydroxy-10-[(2S,3S)-3-(2Z)-2-octen-1-yl-2-oxiranyl]-5,8-decadienoic Acid;  (5Z,8Z,10R)-10-Hydroxy-10-[(2S,3S)-3-(2Z)-2-octenyloxiranyl]-5,8-decadienoic Acid;  [2S-[2α(5Z,8Z,10S*),3β(Z)]]-10-Hydroxy-10-[3-(2-octenyl)oxiranyl]-5,8-decadien

Origin of Product

United States

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